molecular formula C8H14O3 B2999059 rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid CAS No. 2572591-33-2

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid

Cat. No.: B2999059
CAS No.: 2572591-33-2
M. Wt: 158.197
InChI Key: PMKAHDGEZAFUAW-MEKDEQNOSA-N
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Description

rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid (CID 59201431) is a chiral tetrahydropyran derivative with a carboxylic acid functional group at the 4-position and methyl substituents at the 2- and 6-positions. Its molecular formula is C₈H₁₄O₃, and its stereochemistry is defined by the (2R,4r,6S) configuration, forming a racemic mixture due to the presence of enantiomeric pairs .

Properties

IUPAC Name

(2S,6R)-2,6-dimethyloxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-5-3-7(8(9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H,9,10)/t5-,6+,7?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKAHDGEZAFUAW-MEKDEQNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](O1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942144-48-1
Record name rac-(2R,4r,6S)-2,6-dimethyloxane-4-carboxylic acid
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Comparison with Similar Compounds

Key Structural Features:

  • Core Structure : A six-membered oxane (tetrahydropyran) ring with axial methyl groups at C2 and C4.
  • Functional Groups : A carboxylic acid group at C4, contributing to its polarity and hydrogen-bonding capacity.
  • Stereochemistry : The chiral centers at C2, C4, and C6 create distinct spatial arrangements, influencing intermolecular interactions and physicochemical properties .

Predicted Physicochemical Properties ():

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 159.10158 133.0
[M+Na]⁺ 181.08352 143.3
[M-H]⁻ 157.08702 134.8

The collision cross-section (CCS) data suggests moderate molecular compactness, comparable to other small carboxylic acids with similar molecular weights .

Comparison with Structurally Similar Compounds

rac-4-(2-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic Acid ()

Structural Differences :

  • Core Ring : Cyclohexene (unsaturated six-membered ring) vs. oxane (saturated oxygen-containing ring).
  • Substituents : A 2-methoxyphenyl group and a double bond at C5–C6 in the cyclohexene ring, compared to methyl groups and an oxygen atom in oxane.
  • Chirality : Both compounds are racemic, but the cyclohexene derivative has a chiral axis due to the ortho-methoxy substituent, whereas the oxane compound’s chirality arises from stereogenic centers .

Physicochemical and Solid-State Behavior :

  • However, the oxane’s oxygen atom may enhance dipole interactions.
  • Conformational Flexibility : The oxane ring’s half-chair conformation (as seen in analogs) contrasts with the cyclohexene ring’s puckered geometry, influencing solubility and crystal packing .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

Structural Differences :

  • Core Ring: Pyrimidine (aromatic heterocycle with two nitrogen atoms) vs. oxane (non-aromatic oxygen-containing ring).
  • Substituents : Chlorine and methyl groups on the pyrimidine ring vs. methyl groups on oxane.
  • Acidity : The pyrimidine derivative’s carboxylic acid is likely more acidic due to electron-withdrawing effects from the aromatic ring and chlorine substituent .

(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethylphenanthrene-4a-carboxylic Acid ()

Structural Differences :

  • Core Structure: A fused tricyclic phenanthrene system vs. a monocyclic oxane.
  • Functional Groups : Additional hydroxyl and isopropyl groups enhance hydrophilicity and steric bulk.
  • Molecular Weight : C₂₀H₂₈O₄ (332.43 g/mol) vs. C₈H₁₄O₃ (158.20 g/mol), leading to significant differences in solubility and bioavailability .

Research Implications and Gaps

  • Stereochemical Impact : The oxane compound’s racemic nature limits its direct therapeutic use but makes it valuable for studying enantioselective catalysis .
  • Data Limitations : Collision cross-section data for analogs (e.g., cyclohexene or pyrimidine derivatives) are unavailable, hindering direct comparisons of gas-phase behavior .
  • Synthetic Utility : The oxane derivative’s simplicity contrasts with the phenanthrene compound’s complexity, highlighting trade-offs between synthetic accessibility and functional diversity .

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